molecular formula C8H11BrO3 B042948 3-(Bromomethyl)-2,4,10-trioxaadamantane CAS No. 157371-80-7

3-(Bromomethyl)-2,4,10-trioxaadamantane

Cat. No.: B042948
CAS No.: 157371-80-7
M. Wt: 235.07 g/mol
InChI Key: CSXFBEUWUQOEEC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2,4,10-trioxaadamantane is a useful research compound. Its molecular formula is C8H11BrO3 and its molecular weight is 235.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Substituted Carboxylic Acids : It is used in synthesizing substituted carboxylic acids through the use of Grignard reagents. This facilitates the preparation of macrocyclic lactones and other compounds (Voss & Gerlach, 1983).

  • Matteson-Pasto Rearrangement : It is involved in the Matteson-Pasto rearrangement and various chemical reactions, highlighting its versatility in organic synthesis (Vasilyev et al., 1982).

  • Synthesis of Heteroborahomoadamantanes : This compound is utilized in the synthesis of heteroborahomoadamantanes and their derivatives, including 4-oxa-3-borahomoadamantane dimer and 3-alkoxy-7-n- derivatives (Mikhailov et al., 1980).

  • Chain Elongations in 1,3-Dioxan-4-ones : It is used for substitutions and chain elongations in the side-chain C-atom of 1,3-dioxan-4-ones, leading to enantiomerically pure α-hydroxy- compounds (Noda & Seebach, 1987).

  • Synthesis of α-Bromo α-Dioxymethyl Carbonyl Compounds : It is a key component in synthesizing near-stereopure α-bromo α-dioxymethyl carbonyl compounds (Idris et al., 2000).

  • Condensation with Nitriles : When reacted with nitriles in the presence of a zinc-silver couple, it leads to the formation of ketones (Rousseau & Drouin, 1983).

  • Synthesis of Functionalized Sulfonamides : 2-(bromomethyl)-1-sulfonylaziridines, related to this compound, are used for synthesizing functionalized sulfonamides (D’hooghe et al., 2005).

  • Charge Transfer in Carbon Nanotubes : 1-bromoadamantane molecules, similar in structure, in single-walled carbon nanotubes facilitate charge transfer, a key step in synthesizing narrow 1D sp3 nanostructures (Tonkikh et al., 2016).

  • Synthesis of Enantiopure 4-Bromo-3-hydroxybutanoate : This compound plays a role in synthesizing enantiopure 4-bromo-3-hydroxybutanoate, a crucial chiral building block in the synthesis of various biologically active compounds, including statins (Lim et al., 2013).

  • Orthocarbonic Acid Derivative : It is noted as a new orthocarbonic acid derivative with unknown structure elements, suggesting potential for further exploration in chemical research (Stetter & Hunds, 1984).

Properties

IUPAC Name

3-(bromomethyl)-2,4,10-trioxatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO3/c9-4-8-10-5-1-6(11-8)3-7(2-5)12-8/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXFBEUWUQOEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1OC(O2)(O3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340601
Record name 3-Bromomethyl-2,4,10-trioxa-adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157371-80-7
Record name 3-Bromomethyl-2,4,10-trioxa-adamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)-2,4,10-trioxaadamantane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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